molecular formula C12H12F3N3OS B1208193 2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B1208193
M. Wt: 303.31 g/mol
InChI Key: GSRUSEGVJQGBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Anticancer Activities

Research has demonstrated that derivatives of 2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide show significant anticancer activities. For instance, Duran and Demirayak (2012) synthesized derivatives that exhibited substantial anticancer activity against various human tumor cell lines, especially melanoma types (Duran & Demirayak, 2012). Similarly, Evren et al. (2019) found that some synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed notable anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of these compounds. Parikh and Joshi (2014) synthesized derivatives that showed significant antimicrobial activity against various bacterial and fungal strains (Parikh & Joshi, 2014). Another study by Gul et al. (2017) reported that certain derivatives demonstrated potent antimicrobial activity, suggesting potential applications in combating microbial infections (Gul et al., 2017).

Antifungal Agents

Novel derivatives of this compound have also been evaluated for their antifungal properties. Altındağ et al. (2017) synthesized derivatives with significant activity against Candida albicans and Candida krusei, indicating potential use in treating fungal infections (Altındağ et al., 2017).

Anticonvulsant Activity

A study by Aktürk et al. (2002) found that certain omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives of this compound exhibited anticonvulsant activity, suggesting a potential application in treating seizures (Aktürk et al., 2002).

Antiviral Activity

Zhan et al. (2009) synthesized a series of imidazole thioacetanilide derivatives that were effective inhibitors of HIV-1, demonstrating potential as non-nucleoside reverse transcriptase inhibitors (Zhan et al., 2009).

properties

Product Name

2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C12H12F3N3OS

Molecular Weight

303.31 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C12H12F3N3OS/c13-12(14,15)8-2-1-3-9(6-8)18-10(19)7-20-11-16-4-5-17-11/h1-3,6H,4-5,7H2,(H,16,17)(H,18,19)

InChI Key

GSRUSEGVJQGBQN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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